molecular formula C8H9NO4S B353434 (2Z)-(2,4-Dioxo-3-propyl-1,3-thiazolidin-5-ylidene)acetic acid CAS No. 613656-85-2

(2Z)-(2,4-Dioxo-3-propyl-1,3-thiazolidin-5-ylidene)acetic acid

Cat. No.: B353434
CAS No.: 613656-85-2
M. Wt: 215.23 g/mol
InChI Key: AVKQRVWJCAALFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-(2,4-Dioxo-3-propyl-1,3-thiazolidin-5-ylidene)acetic acid is a synthetic organic compound characterized by its unique thiazolidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-(2,4-Dioxo-3-propyl-1,3-thiazolidin-5-ylidene)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiazolidine derivative with an acetic acid derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and specific pH levels to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-(2,4-Dioxo-3-propyl-1,3-thiazolidin-5-ylidene)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as thiazolidine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine derivatives.

Scientific Research Applications

(2Z)-(2,4-Dioxo-3-propyl-1,3-thiazolidin-5-ylidene)acetic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-(2,4-Dioxo-3-propyl-1,3-thiazolidin-5-ylidene)acetic acid involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine derivatives: Compounds with similar thiazolidine ring structures.

    Acetic acid derivatives: Compounds with similar acetic acid moieties.

Uniqueness

(2Z)-(2,4-Dioxo-3-propyl-1,3-thiazolidin-5-ylidene)acetic acid is unique due to its specific combination of functional groups and its potential for diverse applications. Its distinct chemical structure allows for unique interactions with biological targets, setting it apart from other similar compounds.

Properties

IUPAC Name

2-(2,4-dioxo-3-propyl-1,3-thiazolidin-5-ylidene)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S/c1-2-3-9-7(12)5(4-6(10)11)14-8(9)13/h4H,2-3H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVKQRVWJCAALFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C(=CC(=O)O)SC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001208192
Record name 2-(2,4-Dioxo-3-propyl-5-thiazolidinylidene)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001208192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

613656-85-2
Record name 2-(2,4-Dioxo-3-propyl-5-thiazolidinylidene)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=613656-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,4-Dioxo-3-propyl-5-thiazolidinylidene)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001208192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.